![molecular formula C9H12O3 B1433207 2-氧杂-螺[4.5]癸烷-1,6-二酮 CAS No. 345914-29-6](/img/structure/B1433207.png)

2-氧杂-螺[4.5]癸烷-1,6-二酮

描述

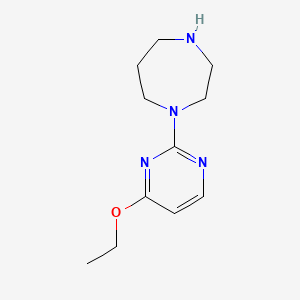

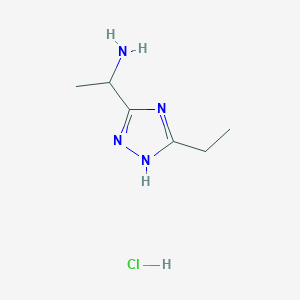

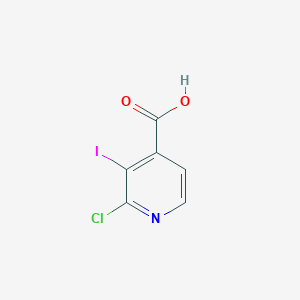

2-Oxa-spiro[4.5]decane-1,6-dione is a chemical compound with the molecular formula C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> . It belongs to the spiro[4.5]decane family and exhibits intriguing structural features. The name suggests that it contains an oxa (oxygen) atom within its spirocyclic framework. The compound’s unique arrangement of atoms contributes to its distinct properties and potential applications.

Synthesis Analysis

The synthetic methods for 2-Oxa-spiro[4.5]decane-1,6-dione vary, but one common approach involves cyclization reactions. Researchers have reported several synthetic routes, including ring-closing reactions of suitable precursors. These methods often rely on the judicious choice of reagents and reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of 2-Oxa-spiro[4.5]decane-1,6-dione consists of a spirocyclic backbone with an oxygen atom bridging two adjacent carbon atoms. The spiro[4.5]decane motif imparts rigidity and stability to the molecule. Analyzing its stereochemistry, bond angles, and torsional angles provides insights into its behavior in various environments.

Chemical Reactions Analysis

2-Oxa-spiro[4.5]decane-1,6-dione can participate in diverse chemical reactions. Some notable transformations include:

- Ring-opening reactions : Cleavage of the spirocyclic ring to yield open-chain derivatives.

- Functionalization reactions : Introduction of substituents at specific positions (e.g., alkylation, acylation).

- Cycloadditions : Formation of new rings through cycloaddition reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insights into its crystalline behavior.

- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

- Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal functional groups and structural features.

科学研究应用

螺环衍生物作为抗氧化剂

螺环化合物,包括类似于 2-氧杂-螺[4.5]癸烷-1,6-二酮的结构,因其抗氧化特性而被广泛研究。这些化合物表现出广泛的生物活性,使其在药物化学中具有重要意义。它们的结构多功能性和与关键药效团的相似性有助于它们的活性。氧化应激在癌症、糖尿病和神经退行性疾病等疾病的发生中起着至关重要的作用,而抗氧化剂可以对抗氧化应激。螺环化合物在各种抗氧化剂测试中显示出有希望的结果,表明它们作为与氧化应激相关的疾病的候选药物的潜力。它们结构中氧原子和酚类化合物的存在有助于它们的抗氧化活性,突出了官能团在决定生物活性中的重要性 (Acosta-Quiroga 等人,2021 年)。

在荧光共振能量转移 (FRET) 中的应用

类似于 2-氧杂-螺[4.5]癸烷-1,6-二酮的螺环化合物被用于开发基于荧光共振能量转移 (FRET) 与荧光材料的复合系统。这些系统因其在传感、探测和光学元件中的应用而具有重要意义。与所讨论的螺环化合物相关的螺吡喃和螺恶嗪在响应外部刺激时发生结构转化的能力对于创建新型多功能材料至关重要。这些转化使能够开发具有多种物理化学性质的材料,可用于各种应用 (Xia 等人,2017 年)。

螺环化合物在药物发现中的应用

螺环支架的固有三维性和结构新颖性,包括 2-氧杂-螺[4.5]癸烷-1,6-二酮,导致它们在药物发现中的应用不断增加。这些化合物为开发新的治疗剂提供了独特的化学空间。合成方法的最新进展促进了对螺环砌块的获取,进一步促进了它们在药物发现中的应用。由于螺环化合物有可能创造出具有新作用机制的药物,因此它们有望越来越多地纳入药物化学项目 (Zheng 等人,2014 年)。

安全和危害

As with any chemical compound, safety precautions are crucial. Researchers should handle 2-Oxa-spiro[4.5]decane-1,6-dione in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Toxicity data and risk assessments are essential for safe handling.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

- Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

- Computational Studies : Molecular modeling and simulations can predict its behavior and interactions.

属性

IUPAC Name |

2-oxaspiro[4.5]decane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6-12-8(9)11/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDOKOHCDNZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCOC2=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-spiro[4.5]decane-1,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)

![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)